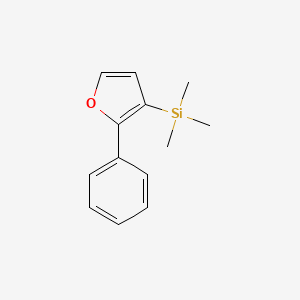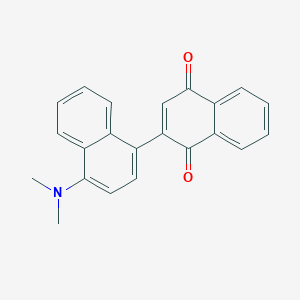
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is a synthetic organic compound belonging to the naphthoquinone family. Naphthoquinones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and bacteria. This compound is characterized by the presence of a dimethylamino group attached to a naphthyl ring, which is further connected to a naphthoquinone moiety. The unique structure of this compound imparts it with significant chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone typically involves the reaction of 4-(dimethylamino)-1-naphthylamine with 1,4-naphthoquinone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone derivatives.
Substitution: The dimethylamino group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the dimethylamino group under appropriate conditions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives with additional oxygen functionalities.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of 2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis (programmed cell death) in cancer cells, making it a potential anticancer agent. The compound also targets specific enzymes and proteins involved in cellular metabolism, further contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone derivative with similar redox properties.
2-Methyl-1,4-naphthoquinone: Known for its role as a vitamin K analog.
2-Amino-3-methyl-1,4-naphthoquinone: Exhibits similar biological activities but with different functional groups.
Uniqueness
2-(4-(Dimethylamino)-1-naphthyl)naphthoquinone is unique due to the presence of the dimethylamino group, which enhances its solubility and reactivity. This structural feature also contributes to its distinct biological activities, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
85808-66-8 |
|---|---|
Formule moléculaire |
C22H17NO2 |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2-[4-(dimethylamino)naphthalen-1-yl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H17NO2/c1-23(2)20-12-11-15(14-7-3-4-8-16(14)20)19-13-21(24)17-9-5-6-10-18(17)22(19)25/h3-13H,1-2H3 |
Clé InChI |
MRZKUIVBCARKAC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C2=CC=CC=C21)C3=CC(=O)C4=CC=CC=C4C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
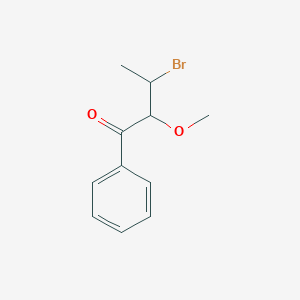

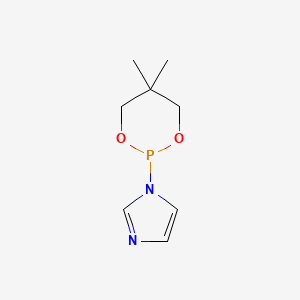
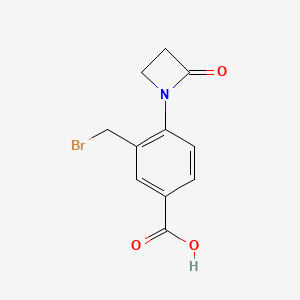
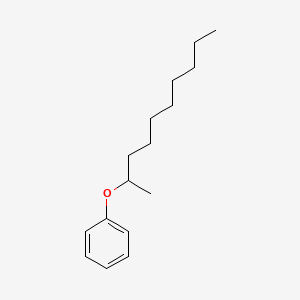
![6-Bromo-10-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14410909.png)
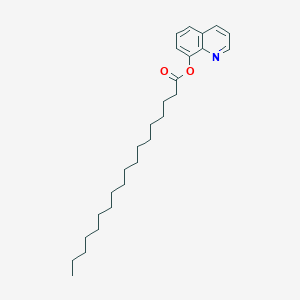
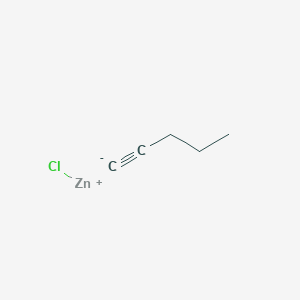
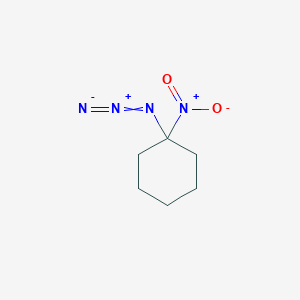

![2,2-Dimethyl-1-(trimethylsilyl)-2,3-dihydro-1H-naphtho[1,8-cd]siline](/img/structure/B14410931.png)
![6-(3-Iodopropyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14410934.png)
